N-(2-bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Medicinal Chemistry GPCR Antagonists Structure-Activity Relationship (SAR)

N-(2-Bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 851186-05-5; molecular formula C₁₆H₁₄BrNO₃; molecular weight 348.19 g/mol) belongs to the dihydrobenzodioxine carboxamide class. The core scaffold—2,3-dihydro-1,4-benzodioxine—is a privileged structure in medicinal chemistry, serving as a key intermediate for 5‑HT₄ receptor antagonists and other bioactive molecules.

Molecular Formula C16H14BrNO3
Molecular Weight 348.19 g/mol
Cat. No. B12140433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Molecular FormulaC16H14BrNO3
Molecular Weight348.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)Br
InChIInChI=1S/C16H14BrNO3/c1-10-2-4-13(12(17)8-10)18-16(19)11-3-5-14-15(9-11)21-7-6-20-14/h2-5,8-9H,6-7H2,1H3,(H,18,19)
InChIKeyFYXNGNYPNIBEHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide: Structural Identity and Procurement Baseline


N-(2-Bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 851186-05-5; molecular formula C₁₆H₁₄BrNO₃; molecular weight 348.19 g/mol) belongs to the dihydrobenzodioxine carboxamide class . The core scaffold—2,3-dihydro-1,4-benzodioxine—is a privileged structure in medicinal chemistry, serving as a key intermediate for 5‑HT₄ receptor antagonists and other bioactive molecules [1]. This specific substitution pattern (2‑bromo‑4‑methylphenyl at the amide nitrogen, 6‑carboxamide on the benzodioxine ring) distinguishes the compound from its regioisomeric and halo‑substituted analogs [2].

Why N-(2-Bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide Cannot Be Replaced by In‑Class Analogs


Dihydrobenzodioxine carboxamides display strong structure‑activity relationships (SAR) that preclude generic substitution. The position of the carboxamide group on the benzodioxine ring (2‑ vs. 6‑) alters the amide geometry and electron density, critically impacting target recognition [1]. Within the 5‑HT₄ antagonist patent family, small changes in the aryl substituent or attachment point led to >100‑fold differences in binding affinity [2]. The 2‑bromo‑4‑methylphenyl anilide motif further introduces distinct steric and electronic constraints that a simple 4‑bromophenyl or 2‑methylphenyl analog cannot replicate [3]. Consequently, head‑to‑head data—though limited for this specific compound—indicate that even regioisomeric variants (e.g., the 2‑carboxamide isomer) should be considered distinct chemical entities for scientific procurement.

Quantitative Differentiation Evidence for N-(2-Bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide


Regioisomeric Selectivity: 6‑Carboxamide vs. 2‑Carboxamide Dihydrobenzodioxine

The target compound carries the carboxamide at the 6‑position of the benzodioxine ring, whereas the most closely related commercial analog, N‑(2‑bromo‑4‑methylphenyl)‑2,3‑dihydro‑1,4‑benzodioxine‑2‑carboxamide (CAS 304888‑43‑5), has the amide at the 2‑position [1]. Within the dihydrobenzodioxine 5‑HT₄ antagonist scaffold, moving the carboxamide from the 2‑ to the 6‑position has been shown to invert functional activity or abolish binding entirely, underscoring that the two regioisomers are not interchangeable [2].

Medicinal Chemistry GPCR Antagonists Structure-Activity Relationship (SAR)

Halo‑Substituent Impact: 2‑Bromo‑4‑methylphenyl vs. 4‑Bromophenyl or 2‑Methylphenyl

The 2‑bromo‑4‑methylphenyl motif is a privileged fragment in several bromodomain and kinase inhibitor chemotypes. In a BindingDB‑curated set of dihydrobenzodioxine analogs, the bromine substituent at the ortho position of the aniline ring enhances van der Waals contacts with hydrophobic protein pockets, while the para‑methyl group fine‑tunes the dihedral angle of the amide bond, affecting target selectivity [1]. Replacement with a simple 4‑bromophenyl or 2‑methylphenyl group would eliminate these synergistic interactions.

Medicinal Chemistry Bromodomain Inhibition Selectivity Profile

Physicochemical Property Differentiation: cLogP and Topological Polar Surface Area (TPSA)

Calculated physicochemical parameters reveal differences between the target compound and its closest regioisomer. The 6‑carboxamide isomer exhibits a marginally lower predicted lipophilicity (cLogP ≈3.4) and a slightly higher TPSA (≈50.8 Ų) compared with the 2‑carboxamide isomer (cLogP ≈3.6; TPSA ≈46.2 Ų) [1]. These differences, while modest, can influence passive membrane permeability and solubility, potentially leading to distinct pharmacokinetic profiles in cell‑based assays [1].

ADMET Prediction Physicochemical Properties Drug-Likeness

Intellectual Property Landscape: Composition‑of‑Matter Coverage

The 2,3‑dihydro‑1,4‑benzodioxine‑6‑carboxamide scaffold is explicitly claimed in US6172062B1 as part of a genus of 5‑HT₄ receptor antagonists. However, the specific combination of the 2‑bromo‑4‑methylphenyl substituent with the 6‑carboxamide regioisomer has not been extensively exemplified, potentially offering greater freedom‑to‑operate for novel applications compared to heavily patented 2‑carboxamide analogs [1].

IP Strategy Patent Analysis Freedom‑to‑Operate

Optimal Research and Industrial Applications for N-(2-Bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide


Medicinal Chemistry SAR Exploration for 5‑HT₄ Receptor Antagonists

Leverage the 6‑carboxamide regioisomer as a probe to extend the SAR landscape described in US6172062B1. The unexplored substitution pattern may uncover antagonist or agonist switches that were not observed with the 2‑carboxamide series [1].

Bromodomain/Epigenetic Probe Development

The ortho‑bromo‑para‑methyl aniline motif is a recurrent feature in bromodomain ligands. This compound can serve as a starting point for developing selective BRD4 BD2 inhibitors, exploiting the synergy between the benzodioxine scaffold and the halogen‑substituted anilide [1].

Pharmacokinetic Comparison Studies with Regioisomeric Carboxamides

Utilize the target compound alongside its 2‑carboxamide isomer (CAS 304888‑43‑5) in paired permeability, solubility, and microsomal stability assays to deconvolute the impact of amide regioisomerism on ADMET properties [1].

Custom Screening Library Design for GPCR and Epigenetic Targets

Incorporate the compound into diversity‑oriented screening collections where the 6‑carboxamide benzodioxine scaffold remains underrepresented relative to 2‑substituted variants, thereby enhancing the chemical novelty and IP position of the library [1].

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